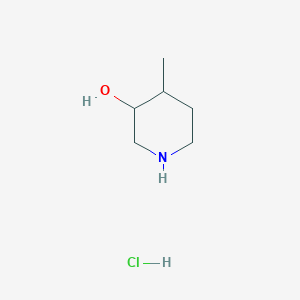

4-Methylpiperidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylpiperidin-3-ol Hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is used in the treatment of BAF complex-related disorders .

Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Methylpiperidin-3-ol hydrochloride, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, which includes the key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .Molecular Structure Analysis

The molecular structure of 4-Methylpiperidin-3-ol hydrochloride is represented by the formula C6H14ClNO . The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-4-7-3-2-6 (5)8;/h5-8H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis

4-Methylpiperidin-3-ol hydrochloride has a molecular weight of 151.63 g/mol . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Diastereoisomeric Derivatives : Studies have detailed the synthesis of various diastereoisomeric compounds related to 4-Methylpiperidin-3-ol hydrochloride, including 1,3-dimethylpiperidin-4-ols. These works provide insights into the configurations and preferred conformations of these derivatives, enhancing our understanding of their chemical properties (Casy & Jeffery, 1972).

Conformational Studies

- PMR Spectroscopy Investigations : Research has employed PMR spectroscopy to investigate the configurations and probable conformations of diastereoisomeric 1-alkyl-4-aryl-3-methylpiperidin-4-ols, revealing the influence of solvent on conformational equilibria in related hydrochloride compounds (Casy, 1966).

Mannich Bases Derived from Piperidines

- Mannich Base Synthesis : The synthesis and solubility testing of Mannich bases derived from 3-Methylpiperidine and 4-methylpiperidine, including their hydrochlorides, have been conducted. This research contributes to the development of novel compounds with potential applications in various fields (Sun, 1962).

Crystallography and Structural Analysis

- Cocrystal Formation : Investigations into cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride have been conducted, providing valuable information on their crystal structure, including the chair conformation of the piperidinium ring. This research aids in the understanding of molecular interactions and crystal formation (Dega-Szafran et al., 2006).

Large-Scale Synthesis Applications

- Industrial Synthesis Processes : A study has developed a simple and robust process for large-scale synthesis of 4-Methylenepiperidine hydrochloride, demonstrating its application in industrial settings, especially in the synthesis of novel compounds (Chen et al., 2019).

Safety and Hazards

4-Methylpiperidin-3-ol hydrochloride is a hazardous substance. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Propiedades

IUPAC Name |

4-methylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperidin-3-ol hydrochloride | |

CAS RN |

955028-85-0 |

Source

|

| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)